p-(p-Chlorophenoxy)phenylisocyanate

描述

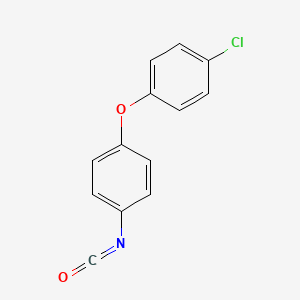

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-(4-isocyanatophenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-10-1-5-12(6-2-10)17-13-7-3-11(4-8-13)15-9-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSYAKTTWBXVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952498 |

Source

|

| Record name | 1-Chloro-4-(4-isocyanatophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30087-46-8 |

Source

|

| Record name | 1-Chloro-4-(isocyanatophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30087-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(isocyanatophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030087468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(isocyanatophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(4-isocyanatophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(isocyanatophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P P Chlorophenoxy Phenylisocyanate

Precursor Synthesis Routes to 4-(p-Chlorophenoxy)aniline

The foundational step in producing p-(p-chlorophenoxy)phenylisocyanate is the synthesis of 4-(p-chlorophenoxy)aniline. This is primarily achieved through nucleophilic aromatic substitution, although other pathways exist.

Nucleophilic aromatic substitution (SNAr) is a principal method for synthesizing diaryl ethers like 4-(p-chlorophenoxy)aniline. This reaction typically involves the displacement of a leaving group, often a halide, from an aromatic ring by a nucleophile. In the context of 4-(p-chlorophenoxy)aniline synthesis, this can be approached in two main ways: the reaction of p-chlorophenol with an aniline (B41778) derivative or the reaction of a p-chlorophenoxide with a substituted benzene (B151609).

A common strategy involves the reaction of 4-chlorophenol (B41353) with a suitably substituted nitrobenzene, followed by reduction of the nitro group to an amine. For instance, the reaction of 4-chlorophenol with 3,4-dichloronitrobenzene can be used to form the diaryl ether linkage. nih.gov The subsequent reduction of the nitro group yields the desired 4-(p-chlorophenoxy)aniline. This SNAr reaction is often facilitated by a base to deprotonate the phenol, creating a more potent nucleophile (phenoxide), and may be catalyzed by copper. nih.gov

The general mechanism for SNAr involves two key steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The presence of electron-withdrawing groups (like a nitro group) ortho or para to the leaving group significantly activates the aromatic ring towards nucleophilic attack, making the reaction more facile. libretexts.org

A specific example of this strategy is the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, which is then reduced to 3-chloro-4-(4'-chlorophenoxy)aniline. nih.gov The initial reaction involves heating a mixture of 4-chlorophenol and potassium hydroxide (B78521) to form the potassium phenoxide, which then reacts with 3,4-dichloronitrobenzene in the presence of copper powder as a catalyst. nih.gov The subsequent reduction of the nitro-ether intermediate is commonly achieved using iron powder in the presence of an acid, such as acetic acid. nih.gov

Table 1: Synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene nih.gov

| Reactants | Reagents | Conditions | Product | Yield |

|---|

While nucleophilic aromatic substitution is a dominant route, other methods can be employed to construct the 4-(p-chlorophenoxy)aniline scaffold. These can include transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination.

The Ullmann condensation, a copper-catalyzed reaction, can be used to form the diaryl ether bond. This would involve reacting an aryl halide with a phenol in the presence of a copper catalyst and a base. For the synthesis of 4-(p-chlorophenoxy)aniline, this could entail the reaction of 4-chlorophenol with p-bromoaniline or p-aminophenol with 1-bromo-4-chlorobenzene.

Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers another versatile method for forming C-N bonds. organic-chemistry.org This could be applied to couple 4-chlorophenoxybenzene with an ammonia equivalent or 4-aminophenol with a chlorobenzene derivative. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Isocyanate Formation via Phosgenation and Analogous Reagents

Once 4-(p-chlorophenoxy)aniline is synthesized, the next critical step is the conversion of the primary amine group into an isocyanate group. Phosgenation is the most established industrial method for this transformation, though non-phosgene alternatives are gaining attention due to safety and environmental concerns.

The reaction of a primary amine with phosgene (B1210022) (COCl2) is the most common method for producing isocyanates on an industrial scale. fsalforu.comsabtechmachine.com The process is typically carried out in two stages: a cold phosgenation followed by a hot phosgenation. fsalforu.comsabtechmachine.com

Cold Phosgenation: This initial step is conducted at low temperatures (0–70°C) and involves the reaction of the amine with phosgene to form a carbamoyl chloride and hydrogen chloride. fsalforu.com A key side reaction is the formation of a urea (B33335) derivative from the reaction of the starting amine with the newly formed isocyanate, which can be minimized by using an excess of phosgene. fsalforu.com

Hot Phosgenation: The reaction mixture is then heated to a higher temperature (80–200°C) to decompose the carbamoyl chloride into the desired isocyanate and hydrogen chloride. fsalforu.com Any urea byproducts formed during the cold phosgenation can also react with phosgene at this stage to yield the isocyanate. fsalforu.com

To optimize the yield and minimize byproducts, the reaction is typically carried out in an inert solvent, such as monochlorobenzene or toluene. fsalforu.com After the reaction is complete, the excess phosgene and byproduct HCl are removed, often by purging with an inert gas, and the isocyanate product is purified by distillation. fsalforu.com The yield of isocyanates from this process is generally high, often in the range of 85–95%. fsalforu.com Triphosgene (B27547), a solid and safer alternative to gaseous phosgene, can also be used and is known to decompose into phosgene in situ. nih.gov

Table 2: General Conditions for Industrial Aromatic Isocyanate Production fsalforu.comsabtechmachine.com

| Stage | Temperature Range | Key Reactions |

|---|---|---|

| Cold Phosgenation | 0–70°C | R-NH₂ + COCl₂ → R-NHCOCl + HCl |

The high toxicity of phosgene has prompted the development of alternative, safer methods for isocyanate synthesis. nih.gov These non-phosgene routes often involve the thermal decomposition of carbamates or other precursors. google.comresearchgate.net

One prominent non-phosgene method involves the synthesis and subsequent thermolysis of a carbamate (B1207046). google.comresearchgate.net The carbamate can be prepared from the corresponding amine and a carbonyl source such as dimethyl carbonate (DMC) or urea. nih.govebrary.net The reaction of an amine with DMC produces a carbamate and methanol. ebrary.net This carbamate is then heated to yield the isocyanate and regenerate the alcohol. ebrary.net

Another approach is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to form an isocyanate. ebrary.netlibretexts.org While this method avoids phosgene, the use of potentially explosive azides presents its own safety challenges. ebrary.net

Other non-phosgene routes include the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines. nih.govionike.com These methods often utilize carbon monoxide as the carbonyl source and require a catalyst. ionike.com

Table 3: Comparison of Isocyanate Synthesis Routes

| Method | Carbonyl Source | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation | Phosgene | Carbamoyl chloride | High yield, well-established | Highly toxic reagent, corrosive byproduct (HCl) |

| Carbamate Thermolysis | Dimethyl Carbonate, Urea | Carbamate | Avoids phosgene | Requires high temperatures for thermolysis |

| Curtius Rearrangement | - | Acyl azide | Avoids phosgene | Use of potentially explosive azides |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Key areas for applying green chemistry principles in this synthesis include:

Prevention of Waste: Optimizing reaction conditions to maximize yield and minimize byproducts is a core principle. In the context of phosgenation, this involves careful control of stoichiometry and temperature to reduce the formation of urea derivatives. fsalforu.com

Atom Economy: This principle encourages maximizing the incorporation of all materials used in the process into the final product. Non-phosgene routes that involve catalytic cycles and the regeneration of reagents, such as the alcohol in carbamate thermolysis, can exhibit higher atom economy.

Use of Safer Chemicals: The most significant application of this principle is the development of non-phosgene routes to avoid the extreme toxicity of phosgene. researchgate.netionike.com Using safer solvents and reagents throughout the synthesis is also crucial.

Catalysis: The use of catalysts is preferred over stoichiometric reagents. mdpi.com Catalytic routes, such as copper-catalyzed nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are examples of this principle in action. nih.govorganic-chemistry.org Non-phosgene methods for isocyanate synthesis also often rely on catalysis. ionike.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal. While some steps in the synthesis of this compound require heating, process optimization can help to minimize energy consumption.

The development of non-isocyanate polyurethanes (NIPUs) represents a broader green chemistry approach that circumvents the synthesis of isocyanates altogether. mdpi.com

Development of Sustainable Synthetic Protocols

The industrial production of aromatic isocyanates has historically relied on the use of phosgene, a highly toxic and corrosive gas. This process, while efficient, poses significant safety and environmental risks, leading to a demand for phosgene-free alternatives. nih.govgoogle.comsci-hub.se Sustainable synthetic protocols for this compound are being developed to address these concerns, primarily focusing on non-phosgene routes.

One of the most promising sustainable approaches is the Curtius rearrangement of a corresponding acyl azide. researchgate.netmdpi.com This method avoids the use of phosgene and can be carried out under milder conditions. The general pathway involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to yield the isocyanate and nitrogen gas. mdpi.com For the synthesis of this compound, the precursor would be p-(p-chlorophenoxy)benzoic acid.

Recent advancements have focused on making the Curtius rearrangement more sustainable by using greener reagents and developing one-pot procedures. For instance, the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) offers a phosgene-free and room-temperature method to convert amines to isocyanates, which is a related transformation. mdpi.com A proposed sustainable protocol for this compound via a modified Curtius rearrangement is outlined below:

Proposed Sustainable Synthesis of this compound via Curtius Rearrangement:

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of Acyl Azide | p-(p-Chlorophenoxy)benzoic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), in an inert solvent like toluene. |

| 2 | Curtius Rearrangement | Thermal or photochemical rearrangement of the acyl azide to form this compound and nitrogen gas. |

This protocol is considered more sustainable as it avoids phosgene and utilizes reagents that are generally less hazardous. Furthermore, the primary byproduct is nitrogen gas, which is environmentally benign.

Another sustainable avenue is the reductive carbonylation of nitroaromatic compounds . This method involves the reaction of a nitro precursor, in this case, p-(p-chlorophenoxy)nitrobenzene, with carbon monoxide in the presence of a catalyst to directly form the isocyanate. universiteitleiden.nlresearchgate.net This approach is attractive as it utilizes readily available starting materials and avoids the generation of stoichiometric inorganic salts as byproducts.

Atom Economy and Reaction Efficiency Analysis

A key metric for evaluating the sustainability of a chemical process is atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The traditional phosgene route for isocyanate synthesis exhibits poor atom economy due to the formation of two molecules of hydrogen chloride (HCl) as a byproduct for every isocyanate group formed. nih.gov

Atom Economy Calculation for a Proposed Sustainable Route (Curtius Rearrangement):

C₁₃H₉ClO₃ (p-(p-chlorophenoxy)benzoic acid) → C₁₃H₈ClNO (this compound) + CO₂ + H₂O (hypothetically, if starting from the acid and forming the isocyanate directly with loss of CO₂ and H₂O for calculation purposes, though the actual mechanism is more complex).

For a more realistic calculation based on the acyl azide intermediate:

Reactants:

p-(p-Chlorophenoxy)benzoyl chloride (C₁₃H₈Cl₂O) - MW: 267.11 g/mol

Sodium Azide (NaN₃) - MW: 65.01 g/mol

Product:

this compound (C₁₃H₈ClNO) - MW: 245.67 g/mol

Byproducts:

Sodium Chloride (NaCl) - MW: 58.44 g/mol

Nitrogen (N₂) - MW: 28.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (245.67 / (267.11 + 65.01)) x 100 ≈ 73.7%

This demonstrates a significant improvement over phosgene-based routes. Rearrangement reactions, in general, tend to have high atom economy as all the atoms of the reactant are incorporated into the product.

Reaction Efficiency Analysis:

Curtius Rearrangement: The yields for the Curtius rearrangement of aromatic acyl azides are often high, frequently exceeding 80-90%. researchgate.net The reaction is generally clean with minimal side products. The efficiency can be further enhanced by optimizing reaction conditions such as temperature and solvent.

Non-phosgene Carbonylation: Catalytic reductive carbonylation of nitroaromatics can also achieve high yields and selectivity, often greater than 90%, under optimized conditions. researchgate.net The efficiency of these processes is highly dependent on the catalyst system used.

The following table summarizes the key aspects of different synthetic approaches in terms of sustainability:

| Synthetic Route | Key Reagents | Key Byproducts | Atom Economy | Reaction Efficiency | Sustainability Profile |

| Traditional Phosgene Route | Phosgene (COCl₂) | Hydrogen Chloride (HCl) | Low | High (industrially optimized) | Poor (toxic reagents, corrosive byproduct) |

| Curtius Rearrangement | Acyl Azide | Nitrogen Gas (N₂) | High | Generally High | Good (avoids phosgene, benign byproduct) |

| Reductive Carbonylation | Nitro Compound, CO | Carbon Dioxide (CO₂) | Potentially High | Dependent on Catalyst | Good (avoids phosgene, utilizes simple starting materials) |

Chemical Reactivity and Reaction Mechanisms of P P Chlorophenoxy Phenylisocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is susceptible to attack by a wide range of nucleophiles, leading to the formation of stable addition products. These reactions are fundamental to the application of p-(p-chlorophenoxy)phenylisocyanate in various chemical syntheses.

The reaction between an isocyanate and an amine is a rapid and efficient method for the formation of substituted ureas. commonorganicchemistry.com In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, resulting in the formation of a stable urea (B33335) derivative.

The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the isocyanate. This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and it does not require a base. commonorganicchemistry.com

Table 1: Examples of Amines Reacting with Isocyanates to Form Ureas

| Amine | Product | Overall Yield (%) |

| Cyclohexylamine | N-Cyclohexylurea | 93 |

| Piperidine | 1-(Piperidine-1-carbonyl)urea | 96 |

| t-Butylamine | N-t-Butylurea | >90 |

| Aniline (B41778) | N-Phenylurea | - |

Data adapted from a study on the synthesis of monosubstituted ureas. bioorganic-chemistry.com

It is important to note that sterically hindered amines, such as t-butylamine, can react effectively to form the corresponding urea. bioorganic-chemistry.com Less nucleophilic amines like aniline also react, though they may require longer reaction times. bioorganic-chemistry.com

This compound readily reacts with compounds containing hydroxyl (-OH) groups, such as alcohols and phenols, to form carbamates, which are also known as urethanes. This reaction is analogous to the reaction with amines, with the oxygen of the hydroxyl group acting as the nucleophile.

A study investigating the reaction of phenyl isocyanate with o-hydroxybenzyl alcohol in various polar solvents found that the phenolic hydroxyl group is more reactive than the aliphatic hydroxyl group. researchgate.net The rate of reaction of the phenolic hydroxyl group was observed to increase with increasing solvent polarity, while the reactivity of the aliphatic hydroxyl group showed the opposite trend. researchgate.net

The reaction kinetics are generally second-order. researchgate.net The formation of urethanes is a key reaction in the synthesis of polyurethanes, where di- or poly-functional isocyanates react with polyols.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can react with the isocyanate group. The highly polar metal-carbon bond in these reagents results in a carbanionic character of the carbon atom, which readily attacks the electrophilic carbon of the isocyanate. nptel.ac.in

The initial reaction involves the nucleophilic addition of the carbanion to the carbonyl carbon of the isocyanate. youtube.com This forms a tetrahedral intermediate which, after an acidic workup, can lead to the formation of an amide. youtube.com

The general reaction sequence with a Grignard reagent can be depicted as follows:

Complexation: The organomagnesium species coordinates with the isocyanate. nptel.ac.in

Nucleophilic Attack: The carbanionic carbon of the Grignard reagent attacks the electron-deficient carbonyl carbon of the isocyanate. nptel.ac.in

Intermediate Formation: A tetrahedral adduct is formed. nptel.ac.in

Hydrolysis: Subsequent hydrolysis of the intermediate yields the final amide product.

It has been noted that organometallic compounds can react with various carbonyl-containing compounds, and the nature of the reactants determines the final products. nptel.ac.in

Polymerization Mechanisms Involving this compound

The bifunctional nature of certain molecules containing the isocyanate group allows this compound to participate in polymerization reactions, leading to the formation of various polymer architectures.

This compound can undergo step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org This is the primary mechanism for the formation of polyurethanes, where a diisocyanate reacts with a diol or polyol. researchgate.net

In this context, if this compound were to react with a diol, the isocyanate group would react with the hydroxyl groups of the diol to form urethane (B1682113) linkages, resulting in a polyurethane chain. The polymerization proceeds in a stepwise manner, with the molecular weight of the polymer increasing steadily throughout the reaction. wikipedia.org Achieving a high molecular weight requires a high degree of reaction conversion. wikipedia.org

Step-growth polymerization can be self-catalyzed or externally catalyzed. wikipedia.org The kinetics of such polymerizations are often found to be second-order. researchgate.net

While isocyanates predominantly undergo nucleophilic addition and step-growth polymerization, the potential for radical polymerization exists under specific conditions, although it is not the primary reaction pathway for this compound. Radical polymerization typically involves monomers with carbon-carbon double bonds.

However, certain initiators can generate radicals that could potentially interact with the aromatic rings or other parts of the this compound molecule. For instance, imidazolium (B1220033) p-chlorophenacylide (ICPY) has been used to initiate the radical copolymerization of vinyl monomers. researchgate.net The proposed mechanism involves the dissociation of the initiator into a triplet carbene, which then reacts with a monomer to form a diradical that initiates polymerization. researchgate.net

It is important to consider that the stability of polymers can be affected by radical degradation processes, which are often initiated by heat, light, or impurities. chimia.ch The presence of aromatic rings in this compound could potentially lead to reactions with radicals, such as hydroxyl radicals, which are known to react with phenolic compounds to form phenoxyl radicals. researchgate.net

The Gilch polymerization, a free-radical reaction used for synthesizing poly(p-phenylenevinylene)s (PPVs), involves the formation of a p-quinodimethane intermediate that self-initiates to form diradicals, leading to chain propagation. researchgate.net While not directly applicable to this compound itself, it illustrates a mechanism of radical-initiated polymerization for related aromatic structures.

Kinetic and Thermodynamic Aspects of Polymerization

The polymerization of isocyanates is a well-documented process, generally proceeding through the formation of urethane or urea linkages. However, specific kinetic and thermodynamic data for the polymerization of this compound are not readily found in the reviewed literature.

General isocyanate reactivity suggests that the polymerization of this compound would be influenced by the electronic nature of its substituents. The presence of the electron-withdrawing p-chlorophenoxy group is expected to affect the electrophilicity of the isocyanate carbon, thereby influencing the rate of polymerization. However, without experimental data, any quantitative discussion on reaction rates, activation energies, or the thermodynamic favorability of polymerization for this specific molecule remains speculative.

Table 1: Hypothetical Factors Influencing Polymerization of this compound

| Factor | Expected Influence |

| Electron-withdrawing p-chlorophenoxy group | May increase the electrophilicity of the isocyanate carbon, potentially increasing the reaction rate with nucleophiles. |

| Steric hindrance | The bulky p-chlorophenoxy group might introduce steric hindrance, potentially slowing down the polymerization process compared to simpler phenyl isocyanates. |

| Solvent polarity | As with other isocyanate polymerizations, the polarity of the solvent is expected to play a significant role in the reaction kinetics. |

| Catalyst | The use of acid or base catalysts would likely accelerate the polymerization, a common characteristic of isocyanate reactions. noaa.gov |

It is important to reiterate that the information in this table is based on general principles of organic chemistry and the known reactivity of other isocyanates, and not on direct experimental evidence for this compound.

Cycloaddition Reactions and Heterocycle Formation

Isocyanates are versatile reagents in cycloaddition reactions, participating in the formation of a wide array of heterocyclic compounds. wikipedia.org For instance, aryl isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams.

Despite the potential for this compound to participate in such reactions, a review of the available scientific literature did not yield specific examples of its use in cycloaddition reactions for the synthesis of heterocycles. Research on related compounds, such as p-chlorophenyl isocyanate, shows their utility in forming bicyclic β-lactams through cycloaddition with dihydrofuran. It is plausible that this compound could undergo similar transformations, but dedicated studies are required to confirm this and to determine the yields and stereoselectivity of such reactions.

Advanced Mechanistic Investigations via Reaction Intermediates

The study of reaction intermediates is crucial for understanding the detailed mechanisms of chemical transformations. For isocyanate reactions, these can include zwitterionic species, carbenoids, or other transient intermediates. Trapping experiments and spectroscopic analysis are common techniques used to identify and characterize these fleeting species.

Unfortunately, there is a lack of published research focusing on advanced mechanistic investigations of reactions involving this compound. Consequently, no information is available regarding the specific reaction intermediates that may be formed during its reactions. While general mechanisms for reactions of phenyl isocyanate have been proposed, the specific influence of the p-chlorophenoxy substituent on the stability and reactivity of any intermediates of the title compound has not been investigated.

Synthesis and Characterization of Advanced Derivatives and Chemical Intermediates

Design Principles for Novel p-(p-Chlorophenoxy)phenylisocyanate Derivatives

The design of new derivatives based on the this compound structure is primarily guided by the principles of medicinal chemistry and material science. The core diaryl ether motif, connected by a linker derived from the isocyanate group, is a common feature in many biologically active molecules. mdpi.comresearchgate.net Design strategies often focus on modifying specific parts of the molecule to enhance interactions with biological targets, such as enzymes or receptors, or to tune the material properties of the resulting compounds.

Key design considerations include:

Bioisosteric Replacement: The urea (B33335) or thiourea (B124793) linkage, formed from the isocyanate, is a critical pharmacophore capable of forming key hydrogen bonds with biological targets. mdpi.comnih.gov Design strategies may involve modifying this linker to a carbamate (B1207046) or other bioisosteres to alter binding affinity, selectivity, and pharmacokinetic properties. nih.gov

Substituent Effects: The introduction of various substituents on either of the phenyl rings can significantly influence the electronic and steric properties of the molecule. For instance, adding electron-withdrawing or electron-donating groups can modulate the reactivity of the scaffold and its binding interactions. mdpi.comresearchgate.net The position of these substituents (ortho, meta, or para) is also crucial, as it can introduce steric hindrance that may favor specific conformations and improve activity. mdpi.com

Scaffold Hopping and Hybridization: A common design principle involves combining the p-(p-chlorophenoxy)phenyl core with other known pharmacophores or heterocyclic rings. nih.gov This approach aims to create hybrid molecules that integrate the advantageous properties of both fragments, potentially leading to novel mechanisms of action or enhanced potency. nih.gov The synthesis of oxadiazole and triazole derivatives from the isocyanate precursor is a direct application of this principle.

Synthesis of Substituted Urea and Thiourea Derivatives

The isocyanate functional group of this compound is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form substituted urea derivatives. This reaction is typically high-yielding and forms the cornerstone for creating a library of diverse compounds. organic-chemistry.orgasianpubs.org

The general synthesis involves stirring the isocyanate with a stoichiometric amount of the desired amine in an appropriate organic solvent, such as dichloromethane (B109758) or THF, at room temperature. nih.govresearchgate.net The reaction is often rapid, and the resulting urea product frequently precipitates from the solution, allowing for simple isolation by filtration. nih.gov

Similarly, while thioureas are more commonly synthesized from isothiocyanates, derivatives can be accessed from this compound through multi-step procedures, for example, by first reacting it with a suitable precursor that can be converted to a thiourea. A common method for thiourea synthesis involves the reaction of an amine with an isothiocyanate. nih.gov Another approach involves the condensation of an amine with carbon disulfide. nih.gov

| Entry | Amine Nucleophile | Resulting Derivative Class | General Reaction Conditions |

| 1 | Primary Aliphatic Amine (e.g., n-Butylamine) | N-alkyl-N'-(p-(p-chlorophenoxy)phenyl)urea | Dichloromethane, Room Temp, 2-4h |

| 2 | Secondary Aliphatic Amine (e.g., Piperidine) | N,N-dialkyl-N'-(p-(p-chlorophenoxy)phenyl)urea | Dichloromethane, Room Temp, 2-4h |

| 3 | Aromatic Amine (e.g., Aniline) | N-aryl-N'-(p-(p-chlorophenoxy)phenyl)urea | Dichloromethane, Reflux, 4-6h |

| 4 | Hydrazine Derivative (e.g., Thiosemicarbazide) | N-(p-(p-chlorophenoxy)phenyl)hydrazinecarbothioamide | Absolute Ethanol, Reflux, 4-6h |

Formation of Heterocyclic Compounds Incorporating the Chlorophenoxy-Phenyl Moiety

The urea and thiourea derivatives synthesized from this compound are stable intermediates that can be used as precursors for the synthesis of various heterocyclic compounds. The formation of five-membered rings like oxadiazoles (B1248032) and triazoles is a common strategy to introduce new structural motifs and modulate the physicochemical properties of the parent compound. rsc.org

Substituted 1,3,4-oxadiazoles can be synthesized from thiosemicarbazide (B42300) intermediates. A general and widely used pathway involves the oxidative cyclization of an acylthiosemicarbazide. nih.govjchemrev.com Starting from this compound, the synthesis would first involve a reaction with a hydrazide to form a 1,4-disubstituted semicarbazide, which is then converted to the corresponding thiosemicarbazide.

The cyclization of the thiosemicarbazide intermediate to the 2-amino-1,3,4-oxadiazole ring can be achieved using various desulfurizing or dehydrating agents. nih.gov Common reagents for this transformation include:

Iodine in the presence of a base: A mixture of iodine and aqueous sodium hydroxide (B78521) can effectively promote the oxidative cyclization of N-acylthiosemicarbazides to yield 2-amino-1,3,4-oxadiazoles. researchgate.net

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective desulfurizing agents that facilitate regioselective cyclization to the oxadiazole ring in high yields. nih.gov

TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) has been shown to be a highly efficient coupling reagent for the desulfurization-cyclization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles. luxembourg-bio.com

The synthesis of 1,2,4-triazole (B32235) rings is readily accomplished through the intramolecular cyclization of thiosemicarbazide derivatives under basic conditions. ingentaconnect.comresearchgate.net This method is one of the most common and efficient routes to 4H-1,2,4-triazole-3-thiol scaffolds. mdpi.comnih.gov

The key precursor, a 1-acyl-4-aryl-thiosemicarbazide, can be prepared by reacting an acid hydrazide with an aryl isothiocyanate. To incorporate the p-(p-chlorophenoxy)phenyl moiety, one would react p-(p-chlorophenoxy)phenyl isothiocyanate (which can be prepared from the corresponding amine) with an appropriate acid hydrazide. The subsequent cyclization is typically achieved by refluxing the thiosemicarbazide intermediate in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate. researchgate.netnih.gov During this process, a molecule of water is eliminated, leading to the formation of the stable, five-membered triazole ring.

| Heterocycle | Precursor | Cyclization Reagent/Conditions | Resulting Core Structure |

| 1,3,4-Oxadiazole | N-Acyl-N'-(aryl)thiosemicarbazide | I₂/NaOH or EDC or TBTU | 2-(Arylamino)-5-substituted-1,3,4-oxadiazole |

| 1,2,4-Triazole | 1-Acyl-4-aryl-thiosemicarbazide | NaOH (aq), Reflux | 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol |

Structure-Reactivity Relationships in Derivatives

Studies on analogous diaryl urea compounds reveal several key trends:

The Urea/Thiourea Moiety: The -NH-CO-NH- group is a crucial structural element, acting as a hydrogen bond donor and acceptor, which is essential for binding to many biological targets, such as protein kinases. mdpi.comnih.gov Replacing the urea with a thiourea or carbamate significantly alters activity, generally indicating that the unmodified urea is preferred for certain biological targets. nih.gov

Aromatic Substituents: The nature and position of substituents on the phenyl rings are critical determinants of activity. Electron-withdrawing groups like chlorine or trifluoromethyl can enhance potency. mdpi.comresearchgate.net Steric hindrance at the ortho-position of the phenyl ring attached to the urea nitrogen can also be beneficial, potentially by forcing a specific conformation favorable for binding. mdpi.com

Linker Rigidity: In derivatives where the two aryl systems are connected by a more extended linker, rigidity appears to be a favorable trait. Compounds with rigid linkers, such as ethynyl (B1212043) or phenyl groups, have shown significant inhibitory activity against various cell lines. nih.gov

Methodologies for Purification and Isolation of Intermediates and Derivatives

The purification and isolation of the synthesized urea, thiourea, and heterocyclic derivatives are critical steps to ensure high purity for subsequent characterization and evaluation. Standard laboratory techniques are generally employed, with the specific method chosen based on the physical properties of the compound, such as its solubility and crystallinity. acs.orgmdpi.com

Commonly used methodologies include:

Filtration: Many of the urea and thiourea derivatives are crystalline solids with limited solubility in the reaction solvents. As a result, they often precipitate out of the reaction mixture upon formation. Simple vacuum filtration is a rapid and efficient method for initial isolation, followed by washing with a cold solvent to remove soluble impurities. nih.gov

Recrystallization: This is a standard technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the mother liquor. Common solvents for these types of compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate (B1210297) and petroleum ether. mdpi.com

Column Chromatography: For compounds that are not easily purified by recrystallization, or for the removal of closely related impurities, silica (B1680970) gel column chromatography is the method of choice. A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is used to separate the components of the mixture based on their differential adsorption to the silica gel stationary phase. acs.orgmdpi.com

Thin-Layer Chromatography (TLC): TLC is used extensively to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. acs.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of p-(p-chlorophenoxy)phenylisocyanate reveals distinct signals corresponding to the aromatic protons. The protons on the two phenyl rings exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 4-chlorophenyl isocyanate, the aromatic protons appear as multiplets around 7.0-7.3 ppm. chemicalbook.com The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

Carbon-13 (¹³C) NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. The spectrum of this compound would be expected to show distinct resonances for each carbon atom in the molecule, including the isocyanate carbon, the carbons of the two phenyl rings, and the carbon atoms bonded to chlorine and the ether oxygen. In similar structures, the isocyanate carbon typically appears in the downfield region of the spectrum. For example, in the ¹³C NMR spectrum of 3-chloro-6-(4-chlorophenoxy)-s-tetrazine, the carbon atoms of the chlorophenoxy group show characteristic shifts. researchgate.net The specific chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.0 - 7.5 | Aromatic protons on both phenyl rings. |

| ¹³C | 115 - 160 | Aromatic carbons. |

| ¹³C | ~125 | Isocyanate carbon (-N=C=O). |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To further refine the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed. rsc.org A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the signals from the individual phenyl rings. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) experiment correlates the proton signals with their directly attached carbon-13 atoms, providing unambiguous C-H connectivity information. researchgate.net

Solid-state NMR (ssNMR) is particularly useful for analyzing the structure and dynamics of materials in the solid phase, such as polymers derived from isocyanates. polymersynergies.net For instance, 2D HETCOR (Heteronuclear Correlation) NMR has been used to study the reaction of polymeric diphenylmethane (B89790) diisocyanate (PMDI) in wood, revealing interactions between the isocyanate nitrogens and protons of neighboring molecules. polymersynergies.net This technique could be applied to study the solid-state properties and intermolecular interactions of this compound or its polymeric derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is indispensable for identifying the characteristic functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint.

Vibrational Mode Assignments and Interpretation

The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the isocyanate (-N=C=O) group. This asymmetric stretching vibration typically appears in the region of 2250-2280 cm⁻¹. acs.orgresearchgate.net This prominent feature is a key diagnostic tool for confirming the presence of the isocyanate functionality.

Other important vibrational modes include:

Aromatic C-H stretching: These vibrations are typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl rings.

C-O-C stretching: The ether linkage will give rise to asymmetric and symmetric stretching vibrations, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Cl stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While the isocyanate stretch is also observable in the Raman spectrum, other non-polar bonds may give rise to stronger signals. For instance, the symmetric stretching of the aromatic rings can be particularly intense in the Raman spectrum. acs.org

Table 2: Key Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 (very strong) | 2250 - 2280 |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 | 1400 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1300 | Weak |

| Ether (C-O-C) | Symmetric Stretch | 1000 - 1100 | Observable |

| C-Cl | Stretch | 700 - 800 | 700 - 800 |

In-situ Monitoring of Reactions via IR Spectroscopy

The intense and well-defined isocyanate peak in the IR spectrum makes it an excellent probe for monitoring reactions in real-time. mt.com In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy allows for the continuous tracking of the disappearance of the isocyanate band as it reacts to form urethanes or other derivatives. researchgate.netmt.com This provides valuable kinetic data on reaction rates, the influence of catalysts, and the formation of intermediates. acs.orgmt.comnih.gov For example, the reaction of phenylisocyanate with alcohols has been monitored by observing the decrease of the isocyanate peak around 2286 cm⁻¹ and the simultaneous increase of the urethane (B1682113) carbonyl band around 1700 cm⁻¹. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways.

Upon ionization, typically through electron ionization (EI), this compound will produce a molecular ion peak (M⁺) corresponding to its exact molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For phenyl isocyanate, a related compound, the molecular ion is observed at m/z 119, with a significant fragment at m/z 91, corresponding to the phenyl cation, and another at m/z 64. massbank.eu For this compound, expected fragmentation pathways would involve the cleavage of the ether bond and the loss of the isocyanate group. Key fragments would likely include the p-chlorophenoxy cation and the phenylisocyanate cation. The study of fragmentation patterns of related chlorinated compounds, such as chlorodibenzo-p-dioxins, provides a framework for interpreting the mass spectrum of this compound. nih.gov Proton Transfer Reaction Mass Spectrometry (PTR-MS) is another technique that has been used to detect and investigate the fragmentation of various isocyanates. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy and precision. nih.gov For this compound, HRMS provides an exact mass measurement, which is fundamental for its unambiguous identification. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique is particularly powerful when coupled with ionization methods that produce intact molecular ions, such as electrospray ionization (ESI). The high mass accuracy, often below 1 ppm, allows for the confident assignment of a molecular formula. nih.gov

The theoretical exact mass of this compound can be calculated from its molecular formula, C₁₃H₈ClNO₂. This calculation sums the exact masses of the most abundant isotopes of each element. In a typical HRMS experiment, the compound would be observed as a protonated molecule, [M+H]⁺.

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₃H₈ClNO₂ |

| Theoretical Exact Mass (Monoisotopic) | 245.02435 Da |

| Observed Ion (as [M+H]⁺) | 246.03163 m/z |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is an essential technique for confirming the molecular structure of a compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. youtube.com The resulting fragmentation spectrum is a fingerprint that provides direct evidence for the compound's structural connectivity.

The fragmentation of this compound is expected to occur at the most labile bonds. Key fragmentation pathways for diaryl ethers often involve the cleavage of the ether bond. scribd.comyoutube.com Additionally, the isocyanate group (-N=C=O) can undergo characteristic fragmentation. The analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the presence of both the p-chlorophenoxy and the phenylisocyanate moieties.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Structure/Neutral Loss |

|---|---|---|

| 246.03 | 127.00 | [ClC₆H₄O]⁺ (p-Chlorophenoxy cation) |

| 119.03 | [C₆H₅NCO]⁺ (Phenylisocyanate cation) | |

| 91.02 | Loss of -NCO from phenylisocyanate fragment, yielding [C₆H₅]⁺ | |

| 111.00 | Loss of O from p-chlorophenoxy fragment, yielding [ClC₆H₄]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. iivs.org The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. For organic molecules like this compound, these absorptions are typically due to π → π* and n → π* electronic transitions associated with its aromatic rings and heteroatoms.

The UV-Vis spectrum of this compound is expected to be a composite of the spectra of its constituent chromophores: the p-chlorophenoxy group and the phenylisocyanate group. Both moieties contain benzene (B151609) rings, which exhibit characteristic absorption bands in the UV region. nih.govresearchgate.netresearchgate.net The ether linkage and the isocyanate group can influence the position and intensity of these bands. The presence of two conjugated aromatic systems linked by an oxygen atom will likely result in absorption maxima characteristic of substituted benzene derivatives, typically observed below 300 nm. nist.gov

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Range |

|---|---|---|

| π → π | Aromatic rings (Phenyl and Chlorophenyl) | ~220-280 nm |

| n → π | Oxygen of ether, Isocyanate group | Longer wavelength, weaker intensity |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. To perform this analysis, this compound must first be grown as a high-quality single crystal. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern.

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined by experiment |

| Space Group | The specific symmetry group of the crystal. | To be determined by experiment |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the lattice. | To be determined by experiment |

| Bond Lengths (Å) | The distances between bonded atoms. | To be determined by experiment |

| Bond Angles (°) | The angles between adjacent bonds. | To be determined by experiment |

Theoretical and Computational Investigations of P P Chlorophenoxy Phenylisocyanate

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For p-(p-Chlorophenoxy)phenylisocyanate, these methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations and Functional Selection

Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the electronic structure of molecules. A hypothetical DFT study on this compound would involve selecting an appropriate functional to accurately describe the electron density and, consequently, the molecule's properties. The choice of functional is critical and is often guided by benchmarking against experimental data or higher-level theoretical results, neither of which are currently available for this specific molecule.

Commonly used functionals for organic molecules include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, and range-separated functionals such as CAM-B3LYP, which can be crucial for describing charge-transfer excitations. A comparative study of different functionals would be a necessary first step in any computational investigation.

Table 1: Hypothetical Comparison of DFT Functionals for Key Properties of this compound

| Functional | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Isocyanate N=C=O Angle (°) |

| B3LYP | Data not available | Data not available | Data not available |

| M06-2X | Data not available | Data not available | Data not available |

| CAM-B3LYP | Data not available | Data not available | Data not available |

| PBE0 | Data not available | Data not available | Data not available |

| This table is illustrative and highlights the type of data that would be generated from DFT calculations. Currently, no such data exists in the public domain for this molecule. |

Ab Initio Methods (e.g., Coupled Cluster, MP2)

For higher accuracy, particularly for benchmarking DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed. These methods are computationally more demanding but provide a more rigorous treatment of electron correlation. A Coupled Cluster calculation with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in computational chemistry for its accuracy. The application of these methods to this compound would provide definitive data on its geometry and electronic properties, serving as a crucial reference point.

Basis Set Selection and Convergence Studies

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is as crucial as the choice of the computational method itself. For a molecule containing chlorine and multiple aromatic rings like this compound, a flexible basis set is required. Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) would be appropriate choices. A convergence study, where the basis set size is systematically increased, would be essential to ensure that the calculated properties are not an artifact of the chosen basis set and have converged to a stable value.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations can reveal its behavior over time. An MD simulation of this compound would allow for the exploration of its conformational landscape. The molecule possesses several rotatable bonds, particularly around the ether linkage and the phenyl-isocyanate bond. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its macroscopic properties and how it interacts with other molecules.

Furthermore, MD simulations could be used to study the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. This would provide insights into its solubility, aggregation behavior, and potential for forming ordered structures.

Computational Studies of Reaction Mechanisms and Transition States

The isocyanate group (-N=C=O) is highly reactive, and understanding the mechanisms of its reactions is of great chemical importance. Computational studies can elucidate the intricate details of these reactions at a molecular level.

Potential Energy Surface Exploration

The exploration of the potential energy surface (PES) is a cornerstone of computational reaction chemistry. A PES for a reaction of this compound, for instance with an alcohol to form a urethane (B1682113), would map the energy of the system as the reactants approach and transform into products. By identifying the minimum energy pathways and locating the transition states (the energetic maxima along the reaction coordinate), key kinetic and thermodynamic parameters such as activation energies and reaction enthalpies could be calculated. This would provide a detailed, step-by-step understanding of the reaction mechanism.

Reaction Kinetics Prediction

The prediction of reaction kinetics for this compound using computational methods typically involves the application of transition state theory (TST) in conjunction with quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

The general workflow for predicting the rate constant of a reaction involving this compound would be as follows:

Reactant and Product Optimization: The geometries of the reactants, including this compound and any other reacting species, as well as the final products, are optimized to find their lowest energy conformations.

Transition State (TS) Search: A search for the transition state structure connecting the reactants and products is performed. This is a critical step and often the most challenging, as the TS represents a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are carried out for the optimized structures of the reactants, products, and the transition state. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants. Zero-point vibrational energy (ZPVE) corrections are typically included to obtain a more accurate barrier height.

Rate Constant Calculation: The rate constant (k) is then calculated using the Eyring equation from transition state theory:

k = (κ * kBT / h) * e(-ΔG‡/RT)

where:

κ is the transmission coefficient (often assumed to be 1)

kB is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

Computational studies on related isocyanate reactions have demonstrated the utility of this approach. For instance, the reaction of phenylisocyanate with various nucleophiles has been modeled to predict reaction pathways and rate-determining steps. These studies often find that the choice of the DFT functional and basis set can significantly influence the accuracy of the predicted kinetic parameters. For a molecule like this compound, functionals such as B3LYP or M06-2X with a basis set like 6-311+G(d,p) would likely provide reliable predictions.

Table 1: Illustrative Predicted Kinetic Parameters for a Hypothetical Reaction

| Reaction Parameter | Predicted Value |

| Activation Energy (Ea) | 25.5 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 24.8 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 35.2 kcal/mol |

| Rate Constant (k) at 298.15 K | 1.2 x 10-5 L mol-1 s-1 |

Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from computational reaction kinetics studies.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of 1H and 13C NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is a common approach implemented in many quantum chemistry software packages. The process involves:

Optimizing the molecular geometry, typically using DFT with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

Performing a GIAO calculation on the optimized geometry to compute the isotropic magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

Excellent linear correlations have been observed between DFT-calculated and experimental 1H-NMR chemical shifts for various organic molecules. mdpi.com For this compound, one would expect distinct signals for the aromatic protons and carbons, with the chemical shifts influenced by the electron-withdrawing nature of the isocyanate group and the chlorophenoxy moiety.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated from the vibrational frequencies obtained from DFT calculations. After optimizing the geometry of this compound, a frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities. These frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

For this compound, key vibrational modes would include:

The characteristic strong, sharp absorption band of the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm-1.

C-O-C stretching vibrations from the ether linkage.

Aromatic C-H and C=C stretching and bending modes.

The C-Cl stretching vibration.

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. The calculation provides the excitation energies and oscillator strengths for electronic transitions. From these, the absorption maxima (λmax) can be determined. For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the aromatic rings. The presence of the chlorophenoxy and isocyanate substituents would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene (B151609).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| 1H NMR | Chemical Shift Range (Aromatic) | 7.0 - 7.5 ppm |

| 13C NMR | Chemical Shift (Isocyanate Carbon) | ~125 ppm |

| IR | Isocyanate (-NCO) Stretch | ~2260 cm-1 |

| UV-Vis | λmax | ~270 nm |

Note: These predicted values are estimates based on typical ranges for similar functional groups and are for illustrative purposes.

Development of Force Fields for Molecular Modeling

While quantum mechanical methods provide high accuracy, they are computationally expensive for large systems or long-timescale simulations, such as those used in molecular dynamics (MD). Force fields offer a more computationally efficient alternative by using classical mechanics to describe the potential energy of a system.

The development of a specific force field for this compound would involve the following steps:

Defining Atom Types: Each atom in the molecule is assigned a specific atom type based on its element and chemical environment.

Parameterization of Bonded Terms: This includes defining equilibrium values and force constants for bond stretching, angle bending, and dihedral angle torsions. These parameters are often derived from high-level quantum mechanical calculations (e.g., MP2 or CCSD(T)) on smaller, representative fragments of the molecule.

Parameterization of Non-Bonded Terms: This involves defining parameters for van der Waals interactions (typically using a Lennard-Jones potential) and electrostatic interactions (represented by partial atomic charges). Partial charges are commonly derived from fitting to the electrostatic potential calculated from quantum mechanics.

Validation: The newly developed force field is then tested by performing MD simulations and comparing the calculated properties (e.g., density, enthalpy of vaporization, radial distribution functions) with experimental data or high-level quantum mechanical results.

General-purpose force fields like AMBER, CHARMM, and OPLS-AA contain parameters for many common functional groups. nih.gov It is possible that a combination of existing parameters could be used to model this compound. However, for high accuracy, it is often necessary to develop new parameters, especially for the unique electronic environment created by the combination of the isocyanate and chlorophenoxy groups. The development of such a force field would enable detailed simulations of the condensed-phase behavior of this compound, providing insights into its liquid structure, dynamics, and interactions with other molecules.

Advanced Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Advanced Polymer Synthesis

Isocyanates are fundamental building blocks for polyurethane polymers. The reactivity of the isocyanate group (-N=C=O) with compounds containing active hydrogen atoms (like alcohols and amines) forms the basis of urethane (B1682113) and urea (B33335) linkages, respectively.

The structure of the isocyanate monomer is a critical determinant of the final properties of a polyurethane material. mdpi.com In the case of p-(p-chlorophenoxy)phenylisocyanate, several key characteristics can be anticipated:

Increased Thermal Stability: The aromatic rings in the isocyanate structure contribute to the rigidity of the polymer backbone, which generally leads to higher glass transition temperatures (Tg) and improved thermal stability compared to aliphatic isocyanates.

Enhanced Mechanical Properties: The rigid nature of the p-(p-chlorophenoxy)phenyl group would likely result in polyurethanes with high tensile strength and modulus. mdpi.com

Modified Solubility and Chemical Resistance: The presence of the chlorine atom and the ether linkage can influence the polymer's solubility in various organic solvents and its resistance to chemical attack.

Flame Retardancy: The incorporation of chlorine into the polymer structure is a well-known strategy for imparting flame retardant properties.

These properties could be further tailored by reacting this compound with a variety of polyols (diols, triols, etc.) to control the crosslink density and the flexibility of the resulting polyurethane network. The choice of polyol, in combination with the specific characteristics of the isocyanate, allows for the fine-tuning of the material's performance for specific applications. researchgate.net

Beyond traditional polyurethanes, this compound could be incorporated as a monomer into a variety of copolymer structures to impart specific functionalities. For instance, it could be used in the synthesis of:

Poly(urethane-urea)s: By reacting with a mixture of diols and diamines, copolymers with a combination of urethane and urea linkages can be formed, offering a spectrum of properties between those of polyurethanes and polyureas.

Block Copolymers: The isocyanate could be used to create hard segments in thermoplastic elastomers. These materials combine the elasticity of a soft, flexible polymer block with the strength and processability of a hard, rigid block. The p-(p-chlorophenoxy)phenyl-based segments would be expected to form well-defined hard domains due to their rigidity and potential for intermolecular interactions. researchgate.net

Graft Copolymers: The reactive isocyanate group could be used to graft polymer chains onto a substrate or another polymer backbone, thereby modifying its surface properties.

Functional Coatings and Surface Modification

The isocyanate group is highly effective for creating durable and functional coatings due to its ability to react with a wide range of functional groups commonly found on surfaces (e.g., hydroxyl, amino, and carboxyl groups). Coatings formulated with this compound could offer:

Excellent Adhesion: The reactive nature of the isocyanate ensures strong covalent bonding to the substrate, leading to robust and long-lasting coatings.

Corrosion Resistance: The presence of the stable aromatic rings and the chlorine atom can enhance the barrier properties of the coating, protecting the underlying material from corrosion.

Hydrophobicity: The phenoxy group can contribute to a more hydrophobic surface, leading to water-repellent and easy-to-clean coatings.

Advanced Composites and Hybrid Materials

In the realm of composite materials, this compound can serve as an effective matrix resin or as a coupling agent to improve the interface between the polymer matrix and reinforcing fillers (e.g., glass fibers, carbon nanotubes, or mineral fillers).

Structure-Property Relationships in this compound-Derived Polymers

The relationship between the chemical structure of a monomer and the macroscopic properties of the resulting polymer is a cornerstone of materials science. memberclicks.net For polymers derived from this compound, the following structure-property relationships are anticipated:

| Structural Feature of Monomer | Expected Impact on Polymer Properties |

| Aromatic Isocyanate Group | High modulus, good thermal stability, and hardness in the resulting polyurethane. mdpi.com |

| p-Phenoxy Linkage | Increased chain stiffness compared to a simple phenyl group, potentially leading to a higher glass transition temperature. May also influence solubility. |

| p-Chloro Substitution | Enhanced flame retardancy, increased density, and potential for specific intermolecular interactions that could affect crystallinity and mechanical properties. |

A hypothetical comparison of properties for polyurethanes based on different isocyanates is presented below. The values for the this compound-based polymer are speculative and based on trends observed in related systems.

| Isocyanate Type | Expected Tensile Strength (MPa) | Expected Glass Transition Temp. (°C) | Key Features |

| Aliphatic (e.g., HDI) | 10 - 30 | -60 to -40 | High flexibility, good UV stability |

| Aromatic (e.g., MDI) | 20 - 50 | 50 - 100 | High strength, good thermal stability mdpi.com |

| This compound (Hypothetical) | 30 - 60 | 80 - 130 | High strength, enhanced thermal stability, potential flame retardancy |

Industrial Catalysis and Process Optimization in Polymer Production

The production of polyurethanes from isocyanates and polyols is often catalyzed to achieve desired reaction rates and to ensure complete curing. Common catalysts include tertiary amines and organotin compounds. The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the chlorophenoxy group. This could necessitate adjustments to the catalyst type and concentration to optimize the polymerization process.

Process optimization would involve controlling the reaction temperature, stoichiometry of the reactants, and mixing conditions to achieve a polymer with the desired molecular weight, crosslink density, and morphology. The specific characteristics of this compound would be a key factor in defining the optimal processing window for industrial-scale production of polymers derived from it.

Environmental Chemical Transformation and Degradation Pathways

Academic Frameworks for Environmental Fate Studies of Isocyanates

The environmental risk assessment of chemicals like p-(p-Chlorophenoxy)phenylisocyanate is guided by established frameworks developed by regulatory bodies and academic institutions. These frameworks provide a structured approach to evaluating a substance's persistence, bioaccumulation, and toxicity (PBT) characteristics. For isocyanates, the primary focus of these assessments is on their reactivity, particularly with water, and the subsequent fate of their transformation products.

Frameworks for assessing the environmental fate of polymers and other complex molecules can also be adapted for isocyanates. nih.govnih.govnih.gov These often involve a tiered approach, starting with the evaluation of fundamental physicochemical properties and progressing to more complex degradation and transport studies. Key parameters considered include water solubility, vapor pressure, and partition coefficients, which help in predicting the compound's distribution across different environmental compartments such as air, water, and soil. nih.gov The development of risk assessment methodologies for polymers, which, like isocyanates, can form larger, complex structures in the environment, is an emerging regulatory priority. nih.govnih.gov

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Biotic degradation, primarily through the metabolic activity of microorganisms, is a key process for the ultimate removal of many organic pollutants from the environment. For this compound, microbial metabolism is expected to target both the chlorophenoxy and the phenylisocyanate moieties.

The biodegradation of chlorophenoxy herbicides is a well-studied process and serves as a good model for the breakdown of the p-chlorophenoxy part of the molecule. nih.gov The primary route of elimination for these herbicides from the environment is biodegradation. nih.gov The degradation of 4-chlorophenoxyacetate (B1230714) by a pseudomonad species has been shown to proceed via hydroxylation of the aromatic ring to form 4-chloro-2-hydroxyphenoxyacetate, followed by cleavage of the ether linkage to yield 4-chlorocatechol. nih.gov This chlorocatechol is then further degraded. nih.gov

Similarly, the microbial degradation of various chloroaromatic compounds often proceeds through chlorocatechol intermediates. nih.gov Bacteria have evolved diverse enzymatic pathways to break down these persistent compounds. For instance, the degradation of pentachlorophenol (B1679276) (PCP) by Sphingomonas chlorophenolicum involves hydroxylation to tetrachlorohydroquinone. nih.gov

The aniline (B41778) derivative formed from the hydrolysis of the isocyanate group, p-(p-chlorophenoxy)aniline, would also be subject to microbial degradation. Aniline itself can be degraded by various microorganisms.

Identification of Environmental Transformation Products and Metabolites

The environmental transformation of this compound will result in a variety of products, the nature of which depends on the degradation pathway. It is important to identify these transformation products as they can sometimes be more persistent or toxic than the parent compound. nih.govusgs.govmdpi.comnih.govmdpi.comnih.gov

Based on the degradation mechanisms discussed, the primary transformation products are expected to include:

p-(p-Chlorophenoxy)aniline: Formed via hydrolysis of the isocyanate group.